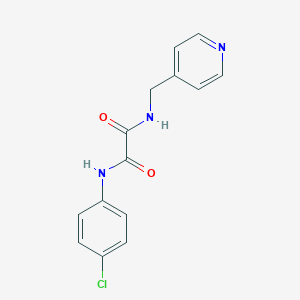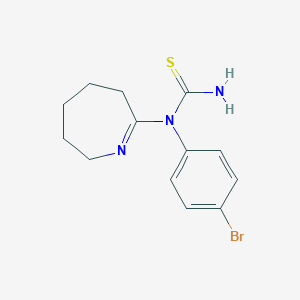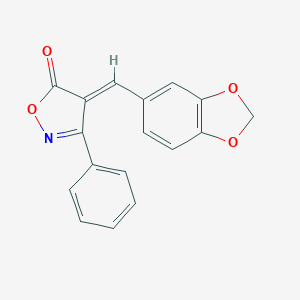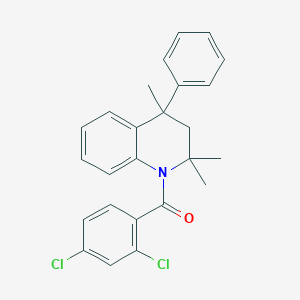
N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor nuclear factor-kappa B (NF-κB). NF-κB is a key regulator of inflammation and immune responses, and its dysregulation has been implicated in numerous diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions. CEP-33779 has shown promise as a therapeutic agent in preclinical studies, and its synthesis, mechanism of action, and potential applications in scientific research will be discussed in
Wirkmechanismus
N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide inhibits the activity of NF-κB by preventing its translocation from the cytoplasm to the nucleus, where it regulates gene expression. Specifically, N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide binds to the NF-κB essential modulator (NEMO) protein, which is required for NF-κB activation, and prevents its interaction with other proteins in the signaling pathway. This results in the inhibition of NF-κB activation and downstream gene expression.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide has been shown to induce cell cycle arrest and apoptosis, as well as sensitize cells to chemotherapy and radiation therapy. In inflammatory models, N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, as well as improve tissue damage and inflammation. In addition, N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide has been shown to have minimal toxicity in animal models, suggesting its potential as a safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide has several advantages as a tool compound for laboratory experiments. It is a small molecule inhibitor with high potency and specificity for NF-κB, making it an ideal tool for investigating the role of NF-κB in various disease models. In addition, N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide has been shown to have minimal toxicity in animal models, suggesting its potential as a safe and effective therapeutic agent. However, N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide has several limitations as well. Its synthesis can be challenging and time-consuming, and its stability and solubility can be problematic in certain experimental conditions. In addition, its efficacy and specificity may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several potential future directions for the study of N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide. One area of interest is the development of more potent and selective inhibitors of NF-κB, which could improve its therapeutic potential and reduce potential side effects. In addition, further investigation is needed to determine the optimal dosing and administration regimen for N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide in various disease models. Finally, the potential use of N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide in combination with other therapeutic agents, such as chemotherapy or immunotherapy, should be explored to determine its potential as a synergistic therapeutic approach.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide has been described in several publications, with minor variations in the procedure. In general, the synthesis involves the reaction of 4-chlorobenzaldehyde with pyridine-4-carboxaldehyde to form the corresponding Schiff base, which is then reduced with sodium borohydride to yield the amine intermediate. This intermediate is then reacted with ethanediamine to produce N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide in its final form. The purity and yield of the compound can be optimized through various purification techniques, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide has been investigated for its potential therapeutic applications in several disease models, including cancer, inflammatory bowel disease, and rheumatoid arthritis. In cancer, NF-κB is often overactivated, leading to increased cell proliferation, survival, and resistance to chemotherapy. N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide has shown promising results in preclinical studies as a sensitizer to chemotherapy and radiation therapy, as well as a potential therapeutic agent on its own. In inflammatory bowel disease, NF-κB is a key mediator of the inflammatory response, and N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide has been shown to reduce inflammation and improve disease outcomes in animal models. Similarly, in rheumatoid arthritis, N-(4-chlorophenyl)-N'-(pyridin-4-ylmethyl)ethanediamide has been shown to reduce inflammation and joint damage in preclinical studies.
Eigenschaften
IUPAC Name |
N'-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-11-1-3-12(4-2-11)18-14(20)13(19)17-9-10-5-7-16-8-6-10/h1-8H,9H2,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQYYRFQLFUWIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCC2=CC=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-benzyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B408208.png)
![2-[(3-Benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B408209.png)
![4-[2-({1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}amino)ethyl]benzenesulfonamide](/img/structure/B408210.png)
![4-tert-butyl-N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B408211.png)
![4-tert-butyl-N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B408216.png)
![3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B408218.png)

![3-Bromo-N-[2-(2,4-dichloro-phenyl)-benzooxazol-5-yl]-4-ethoxy-benzamide](/img/structure/B408221.png)
![3-bromo-N-dibenzo[b,d]furan-3-yl-4-ethoxybenzamide](/img/structure/B408224.png)
![N-[4-Hydroxy-3-(5-methyl-benzooxazol-2-yl)-phenyl]-2-methyl-benzamide](/img/structure/B408225.png)


![ethyl 2-[2-(5-chloro-2-hydroxyphenyl)ethylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408230.png)